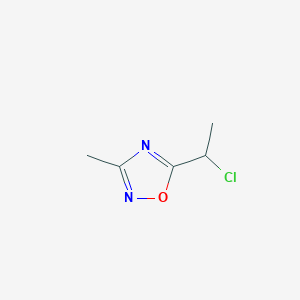

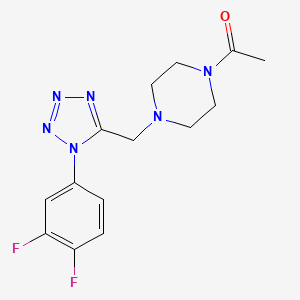

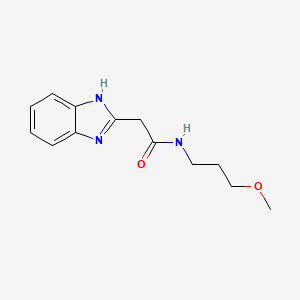

2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide, also known as 2-BMPEA, is an organic compound derived from the phenethylamine family. It is an analog of the stimulant amphetamine and has been used in research and development for a variety of applications. 2-BMPEA has been studied for its potential as an antidepressant, neuroprotective agent, and as a treatment for Alzheimer’s disease. It has also been used in laboratory experiments to study the effects of other compounds on the body.

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Synthesis and Antibacterial Evaluation

N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, structurally related to the compound , have been synthesized and evaluated for antibacterial activities. These compounds displayed promising antimicrobial activities against various bacterial strains, highlighting their potential in combating bacterial infections (Rezki, 2016).

Green Synthesis of N-substituted Benzimidazoles

Related N-substituted benzimidazole derivatives have been synthesized and tested against Methicillin Resistant Staphylococcus aureus (MRSA), exhibiting significant antibacterial activity. This indicates their potential as effective MRSA inhibitors (Chaudhari et al., 2020).

Anticancer and Antiproliferative Effects

- Novel Benzophenone-Thiazole Derivatives: A series of compounds structurally similar to 2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide, with variations in the benzothiazole moiety, have shown potent antiproliferative effects and potential as VEGF-A inhibitors. This suggests their application in cancer research (Prashanth et al., 2014).

Neuropharmacological Applications

- Potential Antipsychotic Agents: A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with a similar molecular framework, have been synthesized and evaluated for antipsychotic-like properties. These compounds showed activity in behavioral animal tests without interacting with dopamine receptors, suggesting their potential in neuropharmacology (Wise et al., 1987).

Pharmaceutical Research

- Antioxidant and Anti-inflammatory Properties: Related compounds, such as N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating their potential use in the development of new pharmaceuticals (Koppireddi et al., 2013).

Chemical Synthesis and Molecular Studies

- Synthesis and Characterization: The synthesis and characterization of similar compounds are pivotal in chemical research, providing insights into molecular interactions and structural properties. For instance, benzodiazepines bearing benzimidazole/benzothiazole and indole moieties have been synthesized and characterized, showcasing their potential as antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N-(3-methoxypropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)9-12-15-10-5-2-3-6-11(10)16-12/h2-3,5-6H,4,7-9H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKXEINZTMFYRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2748443.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2748446.png)

![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2748447.png)